6-(Benzo[d][1,3]dioxol-5-yl)-3-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine
Description
Properties
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-3-[(4-bromophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN4O2S/c20-14-4-1-12(2-5-14)10-27-19-22-21-18-8-6-15(23-24(18)19)13-3-7-16-17(9-13)26-11-25-16/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXORIBFFQXAGPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN4C(=NN=C4SCC5=CC=C(C=C5)Br)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(Benzo[d][1,3]dioxol-5-yl)-3-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including anti-cancer, anti-inflammatory, anti-oxidant, and anti-microbial effects. It also discusses the compound's synthesis, characterization, and applications in scientific research.
The molecular formula of the compound is C23H16BrN3O2S with a molecular weight of 474.35 g/mol. It appears as a yellow powder with a melting point of 290-292°C and is insoluble in water but soluble in organic solvents like chloroform and dimethyl sulfoxide.
Synthesis and Characterization
The synthesis involves multi-step reactions starting from 4-bromobenzaldehyde and 3-(benzo[d][1,3]dioxol-5-yl)-1-propene, followed by thiolation and cyclization. Characterization techniques include Nuclear Magnetic Resonance (NMR), infrared spectroscopy, mass spectrometry, and X-ray crystallography.
Anti-Cancer Activity
Research indicates that this compound exhibits significant anti-cancer properties. It has shown cytotoxic effects against various solid tumor cell lines. For instance, studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in cancer cells. The mechanism involves the modulation of pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in cancer progression .
Anti-Inflammatory Effects
The compound has been evaluated for its anti-inflammatory activity. In vitro studies reveal that it can reduce the production of inflammatory mediators in response to stimuli such as lipopolysaccharides (LPS). This suggests its potential role in treating inflammatory diseases .
Anti-Oxidant Properties
This compound has demonstrated notable anti-oxidant activity. It scavenges free radicals effectively, thereby protecting cells from oxidative stress-induced damage. This property is particularly beneficial in preventing degenerative diseases linked to oxidative stress.
Anti-Microbial Activity
The compound exhibits anti-microbial effects against various pathogens. Studies have shown that it possesses activity against both bacterial and fungal strains. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Toxicity and Safety
While the compound shows promising biological activities at low concentrations, studies indicate potential cytotoxicity at higher doses. It is crucial to assess the safety profile through systematic toxicity studies before considering therapeutic applications.
Applications in Research
Due to its diverse biological activities, this compound is being explored for various applications:
- Pharmaceutical Development : Its anti-cancer and anti-inflammatory properties make it a candidate for drug development.
- Material Science : The unique physical properties lend themselves to applications in advanced materials.
Case Studies
Several case studies highlight the effectiveness of this compound:
- Anti-Cancer Study : A study on human breast cancer cells showed that treatment with the compound resulted in a significant decrease in cell viability compared to controls.
- Inflammation Model : In an animal model of arthritis, administration of the compound reduced joint swelling and inflammation markers significantly.
Comparison with Similar Compounds
Thioether-Linked Substituents
- The bromine atom may participate in halogen bonding with biological targets .
- 6-(2H-1,3-Benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol (CAS 2097932-88-0) : This analog replaces the 4-bromobenzylthio group with a thiol (-SH) group. It has a lower molecular weight (272.28 g/mol vs. ~439.3 g/mol for the target compound) and reduced lipophilicity, likely affecting bioavailability .
Non-Thioether Substituents
- Vebreltinib (6-(1-cyclopropyl-1H-pyrazol-4-yl)-3-[difluoro(6-fluoro-2-methyl-2H-indazol-5-yl)methyl]-[1,2,4]triazolo[4,3-b]pyridazine): A tyrosine kinase inhibitor with a difluoro-indazolyl group at position 3.
Substituent Variations at Position 6
- Target Compound : The benzo[d][1,3]dioxol-5-yl group is electron-rich due to the methylenedioxy moiety, which may stabilize π-π interactions in protein binding pockets .
- (R)-3-(2,5-Dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine (Compound 18) : This PDE4 inhibitor features a methoxy-substituted phenyl group at position 4. The polar oxygen atoms likely enhance solubility and isoform selectivity .
- 6-(Substituted aryl)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazines (Antimicrobial Derivatives) : Aryl groups with electron-withdrawing substituents (e.g., nitro, chloro) at position 6 correlate with enhanced antifungal activity, suggesting the target compound’s methylenedioxy group may offer moderate activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
